[Leu15]-Gastrin I (human) is a synthetically produced peptide hormone analog with specific structural and chemical properties that make it valuable for gastrointestinal research and cancer studies.
Table 1: Molecular Characteristics of [Leu15]-Gastrin I (human)
| Characteristic | Specification |
|---|---|
| Amino Acid Sequence | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ [1] [2] |
| Short Sequence Notation | Pyr-GPWLEEEEEAYGWLDF-NH₂ [1] [2] |
| Molecular Formula | C₉₈H₁₂₆N₂₀O₃₁ [1] [2] |
| Molecular Weight | 2080.15-2080.16 g/mol [1] [2] |
| CAS Number | 39024-57-2 [1] [2] |
| Peptide Purity (HPLC) | ≥95.42% [1] |
| Physical Form | Lyophilized powder [1] |
| Source | Synthetic [1] |
This peptide is characterized by a pyroglutamyl group at the N-terminus (Pyr) and an amidated C-terminus, which enhances its stability and biological activity. The "Leu15" designation indicates a leucine substitution at position 15 of the native Gastrin I sequence [1] [2].
[Leu15]-Gastrin I (human) exerts its biological effects primarily through specific interaction with the Cholecystokinin-B (CCK-B) receptor, a class A G-protein-coupled receptor (GPCR) [1]:
Figure 1: CCK-B receptor signaling pathways activated by [Leu15]-Gastrin I (human)
Storage Guidelines:
Solubilization Protocols:
Table 2: Binding Characteristics in Experimental Systems
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Binding Affinity (Kd) | 2.3 nM | Guinea pig gastric glands, 24°C [4] |
| 50% Displacement (IC₅₀) | 4.4 nM | Guinea pig gastric glands [4] |
| Time to Maximal Binding | 10 min | 37°C in gastric glands [4] |
| Time to Steady State Binding | 30-60 min | 24°C in gastric glands [4] |
| Dissociation Rate | 35% in 5 min | 37°C in gastric glands [4] |
This established protocol characterizes [Leu15]-Gastrin I binding based on methodology from Endocrinology, 1989 [4]:
Materials:
Method:
Key Findings from Original Protocol:
Based on Bio-Protocol (2025), [Leu15]-Gastrin I is utilized in advanced organoid systems [5]:
Materials:
Method:
Application Notes:
Figure 2: Experimental workflow for intestinal organoid generation and co-culture
The significant expression of gastrin receptors in gastrointestinal malignancies presents promising therapeutic opportunities. Research indicates that [Leu15]-Gastrin I (human) detects high concentrations of CCK-B gastrin receptors in human gastric mucosal glands, supporting its research relevance [2]. The peptide's ability to stimulate growth of gastric adenocarcinoma through CCK-B receptors overexpressed in this malignancy makes it particularly valuable for oncology research and targeted therapy development [1] [2].
The characterization of GPCR signaling mechanisms, including insights from recent structural studies on related GPCRs using techniques like Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS), provides valuable methodological frameworks for further investigating [Leu15]-Gastrin I interactions with the CCK-B receptor [6]. These advanced structural techniques can reveal ligand-induced conformational changes critical for understanding receptor activation and designing targeted therapeutics.
All commercial sources emphasize that [Leu15]-Gastrin I (human) is "For research use only" and "Not for human use" [1] [2]. Researchers should adhere to appropriate biosafety guidelines when handling this peptide, particularly in applications involving cell culture and animal model systems.
The table below summarizes the key physicochemical characteristics of [Leu15]-Gastrin I (human):
| Property | Specification |
|---|---|
| CAS Number | 39024-57-2 [1] [2] [3] |
| Molecular Formula | C98H126N20O31 [1] [2] [3] |
| Molecular Weight | 2080.16 g/mol (theoretical) [1] [2] [4] |
| Appearance | White to off-white solid powder [1] [2] |
| Purity | Typically ≥95% to ≥98% (HPLC) [1] [3] [5] |
| Sequence (3-letter code) | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2 [2] [3] [5] |
| Sequence (1-letter code) | {Pyr}-GPWLEEEEEAYGLDF-NH2 [2] [3] [5] |
[Leu15]-Gastrin I (human) exerts its effects by binding to and activating the Cholecystokinin-B Receptor (CCK-BR), a G-protein coupled receptor [1] [2] [3]. The following diagram illustrates the key signaling pathways and downstream cellular effects triggered by this activation.
The primary research applications stemming from these biological activities are in two key areas:
For practical laboratory use, the following information is critical. The table below consolidates solubility and storage data from multiple suppliers.
| Parameter | Recommended Conditions |
|---|---|
| Solubility in Water | ~5.06 - 10.53 mg/mL (may require sonication & pH adjustment to 11 with NaOH) [1] [2] |
| Solubility in DMSO | Up to 100 mg/mL (hygroscopic; use freshly opened DMSO) [2] |
| Long-term Storage (Powder) | -20°C to -80°C (desiccated, protected from light and moisture) [1] [2] [4] |
| Short-term Shipping | Stable at ambient temperature for several days [1] |
While the search results do not provide a step-by-step protocol, they indicate that [Leu15]-Gastrin I (human) can be used to detect and study CCK-B gastrin receptors in human gastric mucosal glands [2]. A typical assay would involve:
Based on one supplier's guidelines, here is a common method for preparing an injectable solution [1]:
DMSO : Tween 80 : Saline = 10 : 5 : 85
Gastrin is a peptide hormone produced by G cells in the stomach's pyloric antrum, duodenum, and pancreas [1]. Its primary physiological function is to stimulate gastric acid secretion by parietal cells [1]. However, it also acts as a growth factor for the normal gastrointestinal epithelium and can stimulate the growth of gastric cancer (adenocarcinoma) [2]. This activity is mediated through its binding to the cholecystokinin B receptor (CCK-BR or CCK2R), a G protein-coupled receptor (GPCR) that is frequently overexpressed in gastric cancer cells [2].
[Leu15]-Gastrin I is a specific derivative of the human Gastrin I peptide. The "[Leu15]" indicates a leucine substitution at the 15th amino acid position in the sequence. This peptide is used in research to study the mechanisms of gastrin-induced growth in gastric adenocarcinoma [2].
The diagram below illustrates the signaling pathway through which gastrin and [Leu15]-Gastrin I contribute to gastric cancer progression.
For researchers using [Leu15]-Gastrin I in experimental studies, here are key methodological considerations.
A critical step in gene expression analysis is normalization. Using unvalidated reference genes is a common source of error. For gastric tissue and cell line studies, specific gene combinations have been identified as the most stable [3].
| Experimental Context | Recommended Single Gene | Recommended Combination |
|---|---|---|
| All Gastric Tissues (normal, non-neoplastic, neoplastic) | ACTB (β-Actin) | GAPDH + B2M or ACTB + B2M [3] |
| Gastric Cancer Cell Lines | - | ACTB + B2M [3] |
The gastrin receptor (CCK-BR) is part of the large G protein-coupled receptor (GPCR) family. Aberrant signaling of various GPCRs is increasingly recognized as a key driver in gastric cancer [4]. They contribute to tumor progression by modulating critical processes like proliferation, apoptosis, invasion, and metastasis, and help establish complex networks within the tumor microenvironment [4].
Research into GPCR-targeted therapies is a growing area in oncology drug discovery. The dynamic nature of GPCRs offers opportunities for developing drugs with high selectivity and novel mechanisms, such as allosteric modulators and bitopic ligands [5]. The active clinical pipeline for gastric cancer includes many therapies targeting various pathways, reflecting the ongoing effort to translate this biological understanding into new treatments [6].
[Leu15]-Gastrin I (human) functions primarily through the activation of the cholecystokinin-B receptor (CCK-BR), which is expressed on the surface of target cells such as enterochromaffin-like (ECL) cells and parietal cells in the stomach [1] [2] [3].
The following diagram illustrates the core signaling pathway:
[Leu15]-Gastrin I activates CCK-B receptor signaling pathways.
Activation of this pathway leads to two primary outcomes:
This peptide is vital in laboratory research, particularly in establishing advanced cell culture models. A key application is its use as a supplement in culture media for generating and maintaining human intestinal organoids [5].
The workflow for this protocol can be summarized as follows:
Workflow for using [Leu15]-Gastrin I in human intestinal organoid generation.
The following table details the typical composition of a complete culture medium used in such organoid experiments, highlighting the role of [Leu15]-Gastrin I among other critical factors [5]:
| Component | Category | Typical Function |
|---|---|---|
| WNT Surrogate-Fc | Growth Factor | Activates WNT/β-catenin signaling, critical for stem cell maintenance. |
| R-Spondin 1 | Growth Factor | Potentiates WNT signaling, essential for epithelial proliferation. |
| Noggin | Growth Factor | BMP pathway inhibitor; promotes stemness and epithelial growth. |
| Recombinant EGF | Growth Factor | Stimulates epithelial cell proliferation and survival. |
| A83-01 | Small Molecule | Inhibitor of TGF-β signaling; supports organoid growth. |
| Nicotinamide | Metabolite | Improves organoid efficiency by inhibiting cell differentiation. |
| N-Acetylcysteine | Antioxidant | Reduces oxidative stress in the culture environment. |
| [Leu15]-Gastrin I | Peptide Hormone | Trophic factor for the gastrointestinal epithelium [5]. |
| B-27 Supplement | Serum-Free Supplement | Provides hormones, vitamins, and other necessary factors. |
The critical difference between [Leu15]-Gastrin I and the native human Gastrin I lies in its superior stability. Native Gastrin I has a methionine at position 15, which is prone to oxidation, leading to a loss of biological activity in solution [6] [7] [8]. The strategic substitution with leucine, a non-oxidizable amino acid, results in a peptide analog with full biological activity but significantly higher stability in aqueous solutions, making it more reliable for experimental use [6] [8].
The following table consolidates the key information available from the search results [1] [2] [3].
| Aspect | Details |
|---|---|
| Peptide Identity | Variant of Gastrin I; 15th amino acid substituted with Leucine (Leu) [2]. |
| Primary Receptor | Cholecystokinin-B receptor (CCK-BR), a G-protein-coupled receptor [1]. |
| Primary Biological Role | Stimulates gastric acid secretion; exhibits trophic (growth-promoting) effects on normal gastrointestinal epithelium [1] [3]. |
| Pathological Role | Stimulates growth of gastric adenocarcinoma (stomach cancer) via CCK-B receptors that are overexpressed in this malignancy [1]. |
| Sequence (Short) | Pyr-GPWLEEEEEAYGWLDF-NH2 [3]. |
| Molecular Weight | 2080.16 g/mol [1] [2] [3]. |
The table below provides the basic chemical and handling information for the peptide itself [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 39024-57-2 [1] [2] [3] |
| Molecular Formula | C98H126N20O31 [1] [2] [3] |
| Appearance | White to off-white solid [1] [3]. |
| Solubility | Soluble in DMSO (e.g., 80-100 mg/mL) and Water (e.g., 5-10 mg/mL). Sonication is recommended for dissolution [1] [2]. |
Based on the described mechanism, the core pathway involves ligand binding and receptor activation. The following Graphviz diagram illustrates this fundamental process.
A simplified overview of the [Leu15]-Gastrin I signaling cascade, from receptor binding to intracellular effects.
The available data firmly establishes [Leu15]-Gastrin I as a bioactive peptide that acts through the CCK-B receptor to promote growth in gastrointestinal tissues, with implications in cancer research [1] [3]. However, the search results did not contain the detailed experimental data you requested.
To gather the in-depth data required for a full whitepaper, I suggest you:
"[Leu15]-Gastrin I" AND "signaling" or "Gastrin I variant" AND "CCK-B receptor" may yield relevant papers with detailed experimental sections and results.
The table below details the full sequence and key modifications.
| Position | Residue | Notes |
|---|---|---|
| 1 | Pyroglutamic Acid (Pyr / Glp) | N-terminal block [1] [2]. |
| 2 | Glycine (Gly) | |
| 3 | Proline (Pro) | |
| 4 | Tryptophan (Trp) | |
| 5 | Leucine (Leu) | |
| 6-10 | Glutamic Acid (Glu) | Five consecutive residues. |
| 11 | Alanine (Ala) | |
| 12 | Tyrosine (Tyr) | |
| 13 | Glycine (Gly) | |
| 14 | Tryptophan (Trp) | |
| 15 | Leucine (Leu) | Key substitution; replaces methionine for higher stability [3]. |
| 16 | Aspartic Acid (Asp) | |
| 17 | Phenylalanine (Phe) | C-terminal amidation [1] [2]. |
[Leu15]-Gastrin I is a bioactive derivative of the human gastrin I hormone. Its primary physiological role is to act as a trophic factor for the normal gastrointestinal epithelium, meaning it stimulates growth and maintenance [4] [2]. It exerts its effects by binding to and activating the cholecystokinin-B receptor (CCK-BR), a G-protein coupled receptor [3] [4].
The following diagram illustrates the key signaling pathways activated by [Leu15]-Gastrin I in a gastrointestinal epithelial cell, leading to growth promotion, based on research into the gastrin signaling mechanism [5]:
Gastrin activates CCK-B receptor, triggering intracellular signaling cascades that promote cell growth. [4] [2] [5]
Due to this growth-promoting activity, this peptide and its receptors are also a subject of research in gastric adenocarcinoma (gastric cancer), as they are often overexpressed in this malignancy [3] [4].
For laboratory research, here are the key physical characteristics and handling guidelines.
| Parameter | Specification | Source |
|---|---|---|
| Molecular Formula | C₉₈H₁₂₆N₂₀O₃₁ | [3] [4] [6] |
| Molecular Weight | 2080.16 g/mol (theoretical) | [4] [6] |
| CAS Number | 39024-57-2 | [3] [4] [1] |
| Purity | ≥95% (HPLC) | [3] [2] |
| Appearance | White to off-white powder | [4] [6] |
| Storage | -20°C, sealed and protected from light and moisture | [3] [4] [2] |
The table below summarizes the core structural and functional data for [Leu15]-Gastrin I, human [1].
| Property | Description |
|---|---|
| Definition | A variant of Gastrin I where the 15th amino acid is substituted with Leucine (Leu) [1]. |
| CAS Number | 39024-57-2 [1] |
| Molecular Weight | 2080.16 g/mol [1] |
| Sequence (Short) | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ [1] |
| Sequence (Abbreviated) | Pyr-GPWLEEEEEAYGWLDF-NH₂ [1] |
| Bioactivity | Regulates the binding of cholecystokinin (CCK) to the mucosal membrane [1]. |
The specific functional purpose of the Leu15 substitution is not explicitly detailed in the search results. However, one study provides critical context for its research use.
Trophic Effects Study: [Leu15]-Gastrin-17 was used in a rat model to investigate the trophic effects of gastrin (i.e., its role in cell growth and proliferation) [2]. The study involved continuous infusion of the peptide to observe its impact [2]. This suggests that the Leu15 variant is a biologically active tool compound used in physiological research.
Organoid Culture Reagent: The peptide is listed as a component in a detailed protocol for the culture of human pluripotent stem cell (hPSC)-derived liver organoids [3]. In this system, it acts as a growth factor supplement, supporting the maintenance and proliferation of the organoid cells [3].
The following diagram outlines the experimental workflow in which [Leu15]-Gastrin I is utilized as a key reagent, based on the protocol from the search results [3].
Workflow for using [Leu15]-Gastrin I in liver organoid culture [3].
The Cholecystokinin B Receptor (CCKBR), also known as the gastrin receptor, is a classic G protein-coupled receptor (GPCR) that binds the regulatory peptides gastrin and cholecystokinin (CCK) [1]. It is centrally expressed in the brain and the gastrointestinal tract [1].
Its primary role in the stomach is to stimulate gastric acid secretion: the neurotransmitter Gastrin-Releasing Peptide (GRP) stimulates gastrin secretion from G-cells, and gastrin then binds to CCKBR on parietal cells and enterochromaffin-like (ECL) cells, ultimately leading to acid release [2]. Beyond this, CCKBR signaling influences cell proliferation, migration, and survival in various tissues [2] [1].
Gastrin binding to CCKBR activates a complex network of downstream signaling cascades. The table below summarizes the key pathways and their biological consequences.
| Signaling Pathway | Key Effectors | Primary Biological Outcomes | Context/Notes |
|---|---|---|---|
| Gq/PLC Pathway [2] | PLCγ, IP3, DAG, PKC | Calcium mobilization, hormone secretion (e.g., gastric acid, histamine) [2] | Core canonical signaling pathway. |
| RAS/MEK/ERK Pathway [2] | Src, Shc, Grb2, SOS, Ras, Raf, MEK, ERK | Cell proliferation, migration, differentiation [2] [1] | Mediated by Src kinase and PKC; involved in cancer cell migration [2] [1]. |
| PI3K/AKT/mTOR Pathway [2] | Src, IRS1, PI3K, AKT, mTOR | Cell survival, growth, metabolism, inhibition of apoptosis [2] | Also activated via JAK2 cross-talk; can be AKT-independent [2]. |
| JAK/STAT Pathway [2] | JAK2, STAT3 | Gene expression, cell proliferation [2] | A non-canonical pathway for a GPCR. |
| Rho GTPase Pathway [2] | RhoA, Rac1, Cdc42, ROCK | Cytoskeletal reorganization, cell motility, invasion [2] | Critical for cell migration and morphological changes. |
| β-Catenin/TCF-4 Pathway [2] | GSK3β, β-catenin, TCF-4 | Proliferation, stem cell regulation, carcinogenesis [2] [1] | Promotes expression of proliferative target genes. |
This complex signaling network can be visualized in the following pathway diagram, which integrates the key components and their relationships. The core CCKBR signaling activates multiple downstream pathways including MAPK/ERK, PI3K/AKT, and Rho GTPase cascades, regulating diverse cellular processes from proliferation and survival to motility.
CCKBR signaling activates multiple downstream pathways including MAPK/ERK, PI3K/AKT, and Rho GTPase cascades, regulating diverse cellular processes from proliferation and survival to motility.
CCKBR function is highly context-dependent, playing distinct roles in different tissues and disease states.
Recent 2025 studies highlight a previously underappreciated role for the intestinal Gastrin/CCKBR axis in protecting against Type 2 Diabetes (T2D). The mechanism involves the PI3K/Akt/eIF4B signaling pathway, which downregulates the expression of intestinal glucose transporters SGLT1 and GLUT2, thereby reducing glucose absorption and improving blood glucose levels [3] [4]. A similar protective role has been identified in the kidney, where the Gastrin/CCKBR system attenuates T2D by inhibiting SGLT2-mediated glucose reabsorption via the Erk/NF-κB signaling pathway [5].
In contrast to its protective metabolic role, CCKBR acts as a tumor-promoting factor in the gastrointestinal tract. It is expressed on gastric stem cells and can be activated by progastrin to promote gland fission and carcinogenesis [1]. In gastric cancer, gastrin-induced activation of CCKBR stimulates cancer cell migration via MAPK cascades [1]. MicroRNAs like miR-148a and miR-148b function as tumor suppressors by targeting and downregulating CCKBR, thereby reducing gastrin-dependent cell proliferation and migration [1].
In the central nervous system, CCKBR is implicated in regulating anxiety- and depression-like behaviors. Stress-induced upregulation of CCKBR in the medial prefrontal cortex contributes to these pathological states, and its blockade can promote resilience [1]. Furthermore, research on the related neuropeptide Gastrin-Releasing Peptide (GRP) and its receptor (GRPR) in brain circuits has advanced, showing that GRP/GRPR signaling in the nucleus accumbens regulates neuronal excitability and motivated behaviors [6].
Studying complex GPCR signaling and transactivation events requires a combination of traditional and advanced techniques. The following diagram outlines a workflow for investigating CCKBR transactivation, integrating methods from the search results.
A workflow for investigating CCKBR transactivation integrates methods from initial detection to functional validation, leveraging techniques like Co-IP, BRET/FRET, proteomics, and computational modeling.
The dual role of CCKBR in metabolism and cancer presents unique opportunities and challenges for drug development.
The table below summarizes the core molecular and in vitro characteristics of [Leu15]-Gastrin I (human):
| Property | Description |
|---|---|
| Amino Acid Sequence | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2 [1] [2] [3] |
| Sequence Shortening | Pyr-GPWLEEEEEAYGLDF-NH2 [1] [3] |
| Molecular Formula | C98H126N20O31 [1] [4] [2] |
| Molecular Weight | 2080.16 g/mol [1] [4] [2] |
| CAS Number | 39024-57-2 [1] [4] [2] |
| Solubility | - DMSO: 100 mg/mL (48.07 mM) [1]
This peptide is an analogue of the native human Gastrin I, which has the sequence Pyr-GPWLEEEEEAYGMDF-NH2 [5]. The key modification is the substitution of the methionine (M) at position 15 with a leucine (L), a change designed to improve the peptide's stability for research applications [2].
[Leu15]-Gastrin I (human) functions primarily by mimicking the activity of natural gastrin through interaction with the cholecystokinin-B receptor (CCK2R). The following diagram illustrates the core signaling pathway:
Simplified CCK2R signaling pathway activated by [Leu15]-Gastrin I.
The primary research applications for [Leu15]-Gastrin I (human) are in the fields of gastroenterology and oncology, particularly in studying receptor-mediated growth mechanisms.
For researchers planning to use this peptide, here are key practical considerations:
[Leu15]-Gastrin I is a synthetic peptide hormone that is trophic for the normal gastrointestinal epithelium. It is commonly used as a medium supplement in organoid culture systems to promote growth [1] [2].
The table below summarizes the specific use of [Leu15]-Gastrin I in various organoid culture protocols as found in recent research:
| Organoid Type | Working Concentration | Culture Medium Base | Key Co-Supplements | Primary Function |
|---|---|---|---|---|
| Human Gastric Organoids [3] | 10 nM | L-WRN conditioned medium | 50 ng/ml EGF, 200 ng/ml FGF-10, 0.5 μM A83-01, 10 μM Y-27632 (first 2 days) | Expansion of gastric epithelial cells from biopsies. |
| Murine Intestinal Organoids [3] | 10 nM | 1:1 mix of L-WRN & DMEM/F12 | 50 ng/mL EGF, 1mM N-acetylcysteine, 500 nM A83-01, 10 μM Y-27632, 10 μM CHIR99021 | Support of intestinal crypt growth and organoid formation. |
| Human Pancreatic PDAC Organoids [4] | 10 nM | Advanced RPMI 1640 | 1% B-27, 50 ng/ml hEGF, 1μM A 83-01, 100 ng/ml FGF10, 100 ng/ml Noggin, 100 ng/ml Wnt-3a | Part of a complex medium for successful 3D primary culture. |
Here is a generalized workflow for establishing gastric organoids, adapted from the protocols cited above [3]:
Protocol Steps:
Gastrin is a peptide hormone that plays a fundamental role in gastrointestinal physiology, primarily known for its trophic effects on epithelial cells throughout the digestive tract. The biologically active analog [Leu15]-Gastrin I represents a modified form that shares functional properties with endogenous gastrin and has demonstrated significant value in intestinal organoid culture systems. Gastrin exerts its effects primarily through the cholecystokinin B receptor (CCKBR), activating multiple intracellular signaling cascades that promote epithelial cell proliferation and differentiation. Research has demonstrated that gastrin triggers a rapid, concentration-dependent tyrosine phosphorylation of phospholipase C gamma 1 (PLCγ1), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) second messengers [1]. This signaling cascade subsequently induces transient increases in intracellular calcium concentrations and promotes membrane translocation of protein kinase C isoforms, ultimately driving transcriptional programs that support intestinal epithelial growth and maturation [1].
The inclusion of [Leu15]-Gastrin I in intestinal crypt culture systems addresses a critical need to recapitulate the in vivo microenvironment that supports intestinal stem cell maintenance and epithelial regeneration. Intestinal organoids, also referred to as enteroids when derived from small intestinal crypts, are three-dimensional structures that mimic the native intestinal epithelium with remarkable fidelity, containing all the major differentiated cell types and exhibiting functional characteristics of the tissue of origin [2] [3]. These systems have become indispensable tools for studying intestinal development, physiology, disease mechanisms, and drug responses. The robust and reproducible expansion of intestinal crypts in culture requires careful optimization of growth factor supplementation, with [Leu15]-Gastrin I emerging as a key component that enhances the efficiency and longevity of these cultures [4].
The successful establishment of intestinal crypt organoid cultures requires meticulous planning and execution across sequential stages:
The quality of starting material profoundly influences organoid culture success. For human intestinal tissues, comprehensive processing protocols have been developed that enable cryopreservation and biobanking while preserving both immune and epithelial cell viability [4]. Mouse intestinal crypt isolation typically involves:
Table 1: Key Growth Factors for Intestinal Crypt Culture
| Growth Factor | Typical Concentration | Primary Function | Mechanism of Action |
|---|---|---|---|
| [Leu15]-Gastrin I | 10 nM | Promote epithelial proliferation and differentiation | Activates CCKBR, inducing PLCγ1 phosphorylation and calcium signaling [1] |
| R-spondin 1 | 500 ng/mL | Canonical Wnt pathway potentiation | Binds LGR receptors, enhancing stem cell self-renewal [2] |
| EGF | 50 ng/mL | Epithelial proliferation and survival | Activates EGFR-MAPK signaling pathway [2] |
| Noggin | 100 ng/mL | BMP inhibition | Promoves stem cell maintenance by counteracting differentiation signals [2] |
| Wnt3a | 5-100 ng/mL | Canonical Wnt pathway activation | Essential for stem cell maintenance and proliferation [2] |
Materials Required:
Reconstitution Procedure:
Basal Medium Formulation:
Growth Factor Supplementation: Add the following components to the basal medium formulation:
Medium Storage: Complete organoid culture medium containing [Leu15]-Gastrin I and other growth factors should be stored at 4°C and used within 2 weeks to ensure growth factor stability and activity.
Table 2: Quantitative Effects of [Leu15]-Gastrin I on Organoid Growth
| Parameter | Without Gastrin | With 10 nM [Leu15]-Gastrin I | Measurement Method | Reference |
|---|---|---|---|---|
| Enterosphere Formation Efficiency | 40-60% | 65-85% | Day 1 morphology assessment [2] | [2] |
| Enteroid Formation Rate | 20-40% | 35-60% | Day 7 budding enteroids [2] | [2] |
| Crypt Budding per Enteroid | 3-5 | 6-10 | Count of crypt domains [2] | [2] |
| Proliferation Marker Expression | Baseline | 1.5-2.5 fold increase | Ki67 immunohistochemistry [5] | [5] |
| Passage Efficiency | ~70% | ~90% | Successful subculture rate [2] | [2] |
The effects of [Leu15]-Gastrin I on intestinal crypt organoids can be quantified through multiple complementary approaches:
Intestinal organoids cultured with [Leu15]-Gastrin I provide powerful model systems for investigating gastrointestinal pathophysiology:
Poor Crypt Isolation Efficiency:
Failure to Form Enterospheres:
Reduced Budding Formation:
Preferential Differentiation:
The effective use of [Leu15]-Gastrin I in intestinal crypt culture requires consideration of several key parameters:
The inclusion of [Leu15]-Gastrin I in intestinal crypt culture systems represents a critical advancement in our ability to model intestinal biology and disease in vitro. Through its activation of specific signaling cascades involving PLCγ1 phosphorylation, calcium mobilization, and PKC activation, this gastrin analog enhances the growth, budding, and long-term maintenance of intestinal organoids [1]. The protocols detailed in this document provide researchers with comprehensive guidance for implementing [Leu15]-Gastrin I in their intestinal organoid cultures, supported by quantitative data demonstrating its efficacy across multiple experimental endpoints [4] [2].
As intestinal organoid technology continues to evolve, with emerging applications in regenerative medicine, disease modeling, and drug development, the precise modulation of hormonal signaling through components like [Leu15]-Gastrin I will remain essential for recapitulating physiological complexity in vitro [5] [6]. The flexibility of these culture systems enables investigation of region-specific intestinal responses, patient-specific disease mechanisms, and compound screening for therapeutic development. By following the standardized protocols and troubleshooting guidance provided herein, researchers can leverage the full potential of [Leu15]-Gastrin I to advance our understanding of intestinal biology and develop novel approaches for managing gastrointestinal disorders.
Gastrin I is a peptide hormone produced by G-cells in the stomach antrum. Its primary biologically active form, Gastrin-17 (G17), acts as a selective cholecystokinin B receptor (CCK2R) agonist [1] [2]. Binding to CCK2R activates key signaling pathways like MAPK/ERK and PI3K/AKT, which drive cell proliferation and inhibit apoptosis [3] [2]. Beyond stimulating gastric acid secretion, it has a potent mitogenic effect on gastric mucosa and is crucial for in vitro expansion of gastric epithelial stem cells and the culture of stomach, intestine, and pancreas organoids [1] [2].
The table below summarizes key specifications for the synthetic Gastrin I peptide used in cell culture:
| Parameter | Specification |
|---|---|
| Catalog Number (Example) | 3006 [1] |
| Biological Activity | Selective CCK2 receptor agonist [1] |
| Purity | ≥95% [1] |
| Molecular Weight | 2098.22 Da [1] |
| Sequence (Modifications) | XGPWLEEEEEAYGWMDF (X = Glp, Phe-17 = C-terminal amide) [1] |
| Stimulation of Cell Proliferation (EC₅₀) | 6.2 pM [1] |
| Stimulation of Histamine Secretion (EC₅₀) | 0.014 nM [1] |
| Solubility | Soluble to 1 mg/mL in 1% ammonia with sonication [1] |
| Storage | -20°C [1] |
The following diagram outlines a general workflow for investigating the proliferative effects of Gastrin I, applicable in both normal and cancerous cell models.
Gastrin I exerts its effects primarily by activating the CCK2 receptor, triggering a cascade of downstream signals.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or need more specific information for a particular cell system, please feel free to ask.
The table below summarizes the quantitative solubility data from supplier specifications to help you prepare your stock solutions [1] [2] [3].
| Solvent | Concentration | Notes & Preparation |
|---|---|---|
| DMSO | 80-100 mg/mL (38.46-48.07 mM) [1] [2] | Hygroscopic; use newly opened DMSO. Sonication is recommended to aid dissolution [1]. |
| Water (Aqueous Buffer) | 5.00 - 10.53 mg/mL (2.40 - 5.06 mM) [1] [2] | Must be adjusted to pH 11 with NaOH for solubility [1]. Sonication is recommended [2]. |
Here is a detailed step-by-step protocol for solubilizing [Leu15]-Gastrin I, human, incorporating general best practices for peptide handling [4].
The following diagram outlines the logical decision process for reconstituting [Leu15]-Gastrin I based on your experimental needs.
[Leu15]-Gastrin I (human) is a synthetic peptide hormone derived from the native Gastrin I sequence through substitution of the 15th amino acid with leucine. This 17-amino acid peptide (with pyroglutamic acid at the N-terminus and amidation at the C-terminus) exhibits biological activity primarily through binding to the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor widely expressed in gastrointestinal mucosa. Researchers value this analog for its enhanced stability compared to the native sequence while maintaining similar biological activity profiles, particularly in studies examining gastric acid secretion, gastrointestinal epithelial growth, and cancer proliferation mechanisms. [1] [2] [3]
The peptide demonstrates trophic effects on normal gastrointestinal epithelium and stimulates growth of gastric adenocarcinoma through activation of CCK-B receptors that are frequently overexpressed in this malignancy. [1] Beyond its physiological roles, [Leu15]-Gastrin I has become an important tool for investigating gastric cancer progression and potential therapeutic interventions. [1] This document provides comprehensive protocols for preparing stock solutions and implementing key experimental applications to ensure reproducible results across research studies.
Table 1: Fundamental properties of [Leu15]-Gastrin I
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 39024-57-2 | [1] [2] |
| Molecular Formula | C~98~H~126~N~20~O~31~ | [1] [2] |
| Molecular Weight | 2080.16 g/mol (2080.15-2080.3) | [1] [2] [3] |
| Sequence (1-letter) | Pyr-GPWLEEEEEAYGWLDF-NH~2~ | [1] [2] [3] |
| Sequence (3-letter) | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH~2~ | [1] [2] [3] |
| Purity | ≥95% (by HPLC) | [2] [3] |
| Appearance | White to off-white solid | [1] |
Table 2: Solubility profile of [Leu15]-Gastrin I
| Solvent | Solubility | Concentration | Notes | |-------------|----------------|-------------------|-----------| | DMSO | Freely soluble | 80-100 mg/mL (38.46-48.07 mM) | Hygroscopic DMSO impacts solubility; use newly opened containers | [1] [4] | | Aqueous (basic pH) | Soluble | 5-10.53 mg/mL (2.40-5.06 mM) | Requires pH adjustment to 11 with NaOH; sonication recommended | [1] [4] | | Water | Sparingly soluble | ~5 mg/mL | Sonication improves dissolution | [4] |
Protocol for 10 mM Stock Solution in DMSO:
Equipment and Reagents:
Calculation:
Procedure:
Aliquoting and Storage:
Protocol for 1 mg/mL Stock Solution in Basic Aqueous Buffer:
Equipment and Reagents:
Procedure:
Filtration:
Table 3: Common stock solution concentrations and preparation parameters
| Target Concentration | Amount for 1 mL | Solvent | Special Considerations |
|---|---|---|---|
| 10 mM | 20.8 mg | DMSO | Primary stock; use for further dilutions |
| 5 mg/mL | 5 mg | Basic aqueous (pH 11) | Ready-to-use for cellular assays |
| 1 mg/mL | 1 mg | PBS or water (pH adjusted) | Working concentration for many applications |
Background: [Leu15]-Gastrin I binds with high affinity to CCK-B/gastrin receptors in gastric mucosal glands and various cancer cell lines. [1] [2] This protocol describes receptor binding analysis using radioligand competition assays.
Methodology:
Membrane Preparation:
Binding Assay:
Data Analysis:
Expected Results: [Leu15]-Gastrin I detects high concentrations of CCK-B gastrin receptors in human gastric mucosal glands with typical Kᵢ values in the nanomolar range. [1]
Background: Gastrin stimulates growth of gastric adenocarcinoma through G-protein-coupled CCK-B receptors that are overexpressed in this malignancy. [1] This protocol evaluates the trophic effects of [Leu15]-Gastrin I on gastrointestinal epithelium and cancer cells.
Methodology:
Cell Culture:
Proliferation Assay:
Proliferation Measurement:
Data Analysis:
Expected Results: [Leu15]-Gastrin I demonstrates concentration-dependent proliferation stimulation in gastrin-responsive cells, with significant effects typically observed in the 1-10 nM range. [1] [5]
Figure 1: [Leu15]-Gastrin I signaling pathway through CCK-B receptor activation. The peptide binds CCK-B receptors, activating Gq proteins that stimulate phospholipase C (PLC). PLC hydrolyzes PIP₂ to IP₃ and DAG, triggering calcium release and PKC activation. Downstream effects include Ras-ERK pathway activation, EGFR transactivation, and changes in gene expression (c-fos, c-jun), ultimately leading to cellular proliferation. [1] [2] [6]
HPLC Analysis:
Mass Spectrometry:
Table 4: Common issues and solutions in [Leu15]-Gastrin I stock preparation and use
| Problem | Possible Cause | Solution |
|---|---|---|
| Incomplete dissolution | Insufficient sonication or incorrect pH | Extend sonication time to 10-15 min; verify pH is ~11 for aqueous solutions |
| Precipitation upon dilution | Rapid change in solvent composition | Dilute gradually using intermediary dilution steps in the final buffer |
| Reduced biological activity | Repeated freeze-thaw cycles | Create single-use aliquots; avoid more than 2 freeze-thaw cycles |
| High non-specific binding | Contaminated stock or degraded peptide | Prepare fresh stock solution; verify peptide integrity by HPLC |
| Inconsistent results between experiments | Variation in stock concentration | Standardize weighing protocol; confirm concentration spectrophotometrically (A₂₈₀) |
Gastric cancer remains a significant global health challenge, representing the fifth most commonly diagnosed cancer and the fourth leading cause of cancer-related mortality worldwide. [1] Among the various molecular mechanisms driving gastric carcinogenesis, the gastrin signaling pathway has emerged as a critical regulator of tumor development and progression. Gastrin, a peptide hormone primarily known for its role in gastric acid secretion, exerts trophic effects on both normal and malignant gastrointestinal tissues through its interaction with the cholecystokinin-2 receptor (CCK2R). [2] [3]
The clinical significance of gastrin signaling in gastric cancer is underscored by multiple observations: approximately 70-80% of gastric adenocarcinomas express CCK2R, and elevated serum gastrin levels (hypergastrinemia) occur in various conditions associated with increased gastric cancer risk, including chronic Helicobacter pylori infection, autoimmune gastritis, and prolonged proton pump inhibitor use. [3] [4] Research has demonstrated that gastrin mediates its effects through multiple intracellular signaling cascades, including the STK11-PRKAA2-ULK1 pathway that regulates autophagy, the Ras-Raf-MEK-ERK pathway that controls proliferation, and additional pathways influencing cell migration, survival, and chemoresistance. [2] [5]
These application notes provide researchers with a comprehensive framework for studying gastrin signaling in gastric adenocarcinoma models, including detailed protocols, standardized methodologies, and analytical approaches to facilitate reproducible investigation of this biologically and therapeutically significant pathway.
Gastrin exists in multiple molecular forms, with Gastrin-17 (G-17) being the predominant circulating form in humans. [3] The bioactive unit of gastrin resides in its C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2), with the C-terminal amidation being absolutely essential for biological activity. [6] Gastrin mediates its effects primarily through binding to the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor that signals through the phospholipase C-β/diacylglycerol/Ca2+/protein kinase C cascade upon activation. [3] [7]
Molecular dynamics simulations have revealed that the amide cap at the C-terminus of gastrin significantly influences binding modes to CCK2R by weakening electrostatic attractions between the peptide C-terminus and basic residues near the extracellular domain, allowing deeper penetration into the transmembrane domain of the receptor. [6] This interaction induces conformational changes in CCK2R that trigger downstream signaling. Beyond the classical signaling pathways, CCK2R activation also leads to transactivation of the epidermal growth factor receptor (EGFR) through Src and matrix metalloproteinase-mediated release of transforming growth factor-α, creating additional proliferative signals. [3]
Table 1: Major Signaling Pathways Activated by Gastrin in Gastric Adenocarcinoma
| Pathway | Key Components | Cellular Functions | Therapeutic Implications |
|---|---|---|---|
| Autophagy Induction | STK11-PRKAA2-ULK1, MAP1LC3B-II, SQSTM1 | Cell survival, Chemoresistance, Migration | Combination with cytostatic drugs |
| Proliferation & Growth | Ras-Raf-MEK-ERK, ERK-P65-miR23a/27a/24 | Cell proliferation, Tumor growth | Targetable with kinase inhibitors |
| Metabolic Regulation | AMPKα, Ras/Raf/MEK/ERK | Autophagy, Cell growth | AMPKα as therapeutic target |
| Cell Survival | EGFR transactivation, HB-EGF, Amphiregulin | Apoptosis inhibition, Growth promotion | CCK2R antagonists |
The autophagy pathway represents one of the most significant mechanisms through which gastrin influences gastric cancer biology. Gastrin induces autophagy via activation of the STK11-PRKAA2-ULK1 signaling cascade, leading to increased conversion of MAP1LC3B-I to MAP1LC3B-II and degradation of SQSTM1/p62. [2] This pathway contributes to increased migration and cell survival in gastric adenocarcinoma cells. Furthermore, gastrin-mediated induction of autophagy partially protects cells from cisplatin-induced death, suggesting a role in chemoresistance. [2]
The ERK-P65-miR23a/27a/24 axis represents another crucial pathway regulated by gastrin. Interestingly, this pathway appears to have tumor-suppressive properties in gastric cancer, with decreased activation associated with poor prognosis. [8] Gastrin administration has been shown to activate this axis, leading to inhibition of gastric cancer proliferation in poorly-differentiated models. [8] This contrasts with the more classical Ras-Raf-MEK-ERK pathway which typically promotes proliferation and has been demonstrated to be activated by gastrin in certain gastric cancer contexts. [5]
Figure 1: Gastrin-activated signaling networks in gastric adenocarcinoma. Gastrin binding to CCK2R triggers multiple downstream pathways through immediate signaling effectors (red) and downstream pathways (green) that collectively influence key cellular outcomes (red).
Table 2: Cell Line Models for Gastrin Signaling Research
| Cell Line | Characteristics | CCK2R Expression | Recommended Applications |
|---|---|---|---|
| AGS-GR | Human gastric adenocarcinoma, stably transfected with CCK2R | High (engineered) | Autophagy studies, Migration assays, Signaling pathway analysis |
| MKN45 | Human gastric adenocarcinoma | Endogenous | Gastrin response studies, Drug testing |
| SGC7901 | Poorly-differentiated gastric adenocarcinoma | Endogenous | Proliferation assays, Xenograft studies, ERK-P65 axis |
| MGC-803 | Poorly-differentiated gastric adenocarcinoma | Endogenous | Autophagy studies, AMPKα/Ras pathway analysis |
For in vitro studies of gastrin signaling, several well-characterized cell lines are available. The AGS-GR cell line, created by stably transfecting AGS gastric adenocarcinoma cells with CCK2R, provides a robust model for investigating gastrin-specific signaling without confounding endogenous receptor expression. [2] These cells respond to gastrin stimulation with increased autophagy, enhanced migration, and improved survival under stress conditions. [2] The MKN45 cell line endogenously expresses CCK2R and serves as a valuable model for studying physiological responses to gastrin stimulation. [2]
For research focusing on poorly-differentiated gastric cancer (PGC), the SGC7901 and MGC-803 cell lines are particularly appropriate. These models have been used to demonstrate that gastrin can inhibit proliferation through activation of the ERK-P65-miR23a/27a/24 axis, highlighting the context-dependent effects of gastrin signaling in different molecular subtypes of gastric cancer. [5] [8] Standard maintenance of these cell lines typically involves culture in DMEM or RPMI-1640 media supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere. [2] [5]
Multiple in vivo approaches exist for investigating gastrin function in gastric cancer. Xenograft models established by subcutaneous injection of SGC7901 or MGC-803 cells into immunodeficient mice provide a straightforward system for evaluating gastrin's effects on tumor growth and testing therapeutic interventions. [5] [8] These models have demonstrated that gastrin administration can inhibit tumor growth in certain contexts, while others show gastrin promoting tumor progression through alternative mechanisms. [8]
For more translationally relevant systems, patient-derived xenograft (PDX) models offer significant advantages by maintaining the original tumor's histopathological and genetic characteristics. [8] Additionally, genetically engineered mouse models (GEMMs) have been developed that faithfully reproduce the spectrum of human gastric cancer subtypes with features of metastatic disease. [1] These systems are particularly valuable for studying gastrin's role in the multistep progression of gastric carcinogenesis, recapitulating the Correa cascade from chronic gastritis through metaplasia to dysplasia and invasive carcinoma. [1]
Several strategies have been developed to therapeutically target gastrin signaling in gastric adenocarcinoma. CCK2R antagonists represent the most direct approach, with compounds such as YM022 and proglumide demonstrating efficacy in blocking gastrin-mediated signaling in preclinical models. [2] [5] These antagonists competitively inhibit gastrin binding to CCK2R, preventing downstream pathway activation and resulting in reduced proliferation and increased sensitivity to chemotherapeutic agents. [2]
The G17DT immunogen represents an alternative approach that involves active immunization against gastrin. G17DT consists of the nine N-terminal amino acids of G-17 linked to diphtheria toxoid as an immunogenic carrier. [9] This vaccine generates neutralizing antibodies directed against both amidated and glycine-extended forms of gastrin-17. Phase II clinical trials in gastric carcinoma patients demonstrated that G17DT immunization is well-tolerated and generates a specific antibody response in a majority of treated patients, with those mounting an adequate response showing potential improvements in survival. [9]
Given the role of gastrin-induced autophagy in chemoresistance, combination approaches targeting both gastrin signaling and conventional chemotherapy represent a promising therapeutic strategy. Preclinical studies demonstrate that inhibition of gastrin signaling through CCK2R antagonists or autophagy inhibitors enhances the efficacy of cisplatin in gastric cancer models. [2] Similarly, gastrin immunization with G17DT has shown additive effects with standard chemotherapy in xenograft models. [9]
The context-dependent nature of gastrin signaling in gastric cancer - with both tumor-promoting and tumor-suppressing effects reported - highlights the importance of patient stratification strategies for therapies targeting this pathway. [8] Assessment of CCK2R expression status, tumor differentiation state, and activation status of downstream pathways may help identify patient populations most likely to benefit from gastrin-targeted interventions.
Objective: To evaluate gastrin-mediated induction of autophagy in gastric adenocarcinoma cells through analysis of autophagy markers and signaling pathway activation.
Materials:
Procedure:
Expected Results: Gastrin stimulation should increase MAP1LC3B-II formation and decrease SQSTM1/p62 levels, indicating autophagy induction. Phosphorylation of ULK1 at Ser317 and Ser555 should increase while Ser757 phosphorylation decreases. [2]
Objective: To quantify gastrin-enhanced cell migration using the xCELLigence real-time cell analysis system.
Materials:
Procedure:
Expected Results: Gastrin stimulation should significantly increase migration rate compared to unstimulated controls, an effect that should be blocked by CCK2R antagonist pre-treatment. [2]
Objective: To evaluate the protective effect of gastrin against cisplatin-induced cell death and test inhibition strategies.
Materials:
Procedure:
Expected Results: Gastrin pre-treatment should partially protect cells from cisplatin-induced death, while combination with autophagy inhibitors should reverse this protective effect. [2] [5]
Figure 2: Experimental workflow for gastrin stimulation studies. The diagram outlines key steps from cell preparation through various analysis methods and expected outcomes for different types of gastrin signaling investigations.
The investigation of gastrin signaling in gastric adenocarcinoma continues to reveal complex, context-dependent functions that influence tumor behavior through multiple molecular pathways. The experimental approaches outlined in these application notes provide standardized methodologies for exploring this biologically and clinically significant signaling axis. As research advances, several emerging areas deserve particular attention: the development of more selective CCK2R modulators, the identification of biomarkers to predict response to gastrin-targeted therapies, and a more comprehensive understanding of how gastrin signaling interacts with the tumor microenvironment.
The dual nature of gastrin signaling - acting as both a promoter and inhibitor of tumor growth in different contexts - highlights the need for careful model selection and thorough mechanistic investigation. Future research directions should include the integration of single-cell RNA sequencing with existing experimental models to elucidate gastrin's effects on different cell populations within tumors, the development of organoid models that maintain native tumor architecture, and detailed investigation of interactions between gastrin signaling and other oncogenic pathways. [1] These approaches will help realize the potential of gastrin signaling as a therapeutic target in gastric adenocarcinoma, potentially leading to more effective treatment strategies for this challenging malignancy.
The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a class A G-protein-coupled receptor (GPCR) that is a key target for molecular imaging and targeted radionuclide therapy. CCK2R is overexpressed in several human tumors, including medullary thyroid carcinoma (92% incidence), small cell lung cancer, and some gastrointestinal stromal tumors and astrocytomas [1] [2]. The receptor naturally binds the peptide hormones gastrin and cholecystokinin, which share a common C-terminal pentapeptide amide sequence (-Gly-Trp-Met-Asp-Phe-NH2) that constitutes the minimal pharmacophore required for receptor activation [3] [4]. CCK2R signaling mediates crucial cellular processes including proliferation, apoptosis, and differentiation through multiple pathways, most notably the phosphatidylinositol-calcium second messenger system and protein kinase C (PKC)-dependent activation of protein kinase D (PKD) [5] [6].
This protocol describes a standard method for determining the binding affinity of novel compounds for CCK2R using radioligand competition in CCK2R-expressing cells [7] [8].
Materials and Reagents:
Procedure:
This protocol determines the dissociation constant (Kd) and maximum binding capacity (Bmax) of radiolabeled ligands for CCK2R.
Procedure:
Table 1: Binding Affinities of Selected CCK2R-Targeting Compounds
| Compound | IC₅₀ (nM) | Kd (nM) | Receptor Type | Reference |
|---|---|---|---|---|
| CP04 | Not reported | Not reported | Human CCK2R | [7] |
| MGD5 (dimeric) | 1.0 | 0.7 | Human CCK2R | [8] |
| APH070 (monomeric) | 5.6 | 2.9 | Human CCK2R | [8] |
| FB-MG11 | 0.20 | Not reported | Human CCK2R | [2] |
| FNic-MG11 | 0.74 | Not reported | Human CCK2R | [2] |
| FP-MG11 | 1.80 | Not reported | Human CCK2R | [2] |
This protocol measures the internalization capacity of radiolabeled CCK2R ligands, a crucial property for therapeutic applications [7].
Procedure:
Table 2: Internalization and Cellular Uptake Properties of CCK2R Ligands
| Compound | Cellular Uptake | Internalization | Tumor Uptake In Vivo (%ID/g) | Reference |
|---|---|---|---|---|
| [¹¹¹In]In-CP04 | Not reported | Not reported | ~9% ID/g (4h p.i.) | [1] |
| [¹¹¹In]In-DOTA-MG11 | Not reported | Not reported | <2% ID/g (4h p.i.) | [1] |
| [¹¹¹In]In-DOTA-MG11 + PA | Not reported | Not reported | ~16% ID/g (4h p.i.) | [1] |
| INER-PP-F11N | 27% higher than PP-F11N | 11% higher than PP-F11N | Significantly higher than PP-F11N | [6] |
| ¹¹¹In-MGD5 (dimeric) | Not reported | 2× monomer | ~6× monomer | [8] |
The following diagram illustrates the primary signaling pathways mediated by CCK2 receptor activation:
CCK2 receptor activation initiates multiple signaling cascades that regulate fundamental cellular processes. As illustrated above, the primary pathway involves:
This signaling cascade has been demonstrated to mediate biological effects such as ECL cell hyperplasia under conditions of hypergastrinemia, which can be blocked by MEK inhibitors such as U0126 [9].
The role of CCK2R signaling in cell proliferation can be studied using in vivo hypergastrinemia models [9].
Protocol:
BiFC is valuable for studying CCK2R internalization and heterodimerization with other receptors [10].
Protocol:
These application notes provide comprehensive methodologies for evaluating CCK2 receptor binding, signaling, and functional responses. The protocols have been validated in multiple experimental systems and are suitable for drug screening, mechanism of action studies, and development of targeted radiopharmaceuticals. The tabulated quantitative data enables direct comparison of novel compounds against established reference ligands.
[Leu15]-Gastrin I (human) is a biologically significant peptide hormone variant where the 15th amino acid residue is substituted with leucine, maintaining similar physiological functions to native Gastrin I while offering potentially enhanced stability for research applications. This 16-amino acid peptide is primarily synthesized in the G cells of the stomach antrum and plays crucial roles in regulating gastric acid secretion and gastrointestinal mucosal growth. The peptide's molecular structure follows the sequence: Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂, with a molecular weight of approximately 2080.16 g/mol and CAS registry number 39024-57-2 [1] [2] [3].
Research indicates that [Leu15]-Gastrin I exerts its biological effects primarily through activation of the cholecystokinin-B receptor (CCK-BR), a G-protein-coupled receptor that is overexpressed in certain malignancies, particularly gastric adenocarcinoma [1]. This receptor activation triggers multiple intracellular signaling pathways, making this peptide an invaluable tool for investigating gastrointestinal physiology and cancer mechanisms. The peptide is supplied as a white to off-white lyophilized powder with typical purity ≥95% [4], requiring specific handling and reconstitution protocols to maintain stability and bioactivity throughout experiments.
Gastric Acid Secretion Regulation: [Leu15]-Gastrin I serves as a potent stimulator of gastric acid secretion from parietal cells through its action on CCK-B receptors. This application is particularly valuable in physiological studies examining the regulation of digestive processes and the development of acid-related gastrointestinal disorders [2].
Epithelial Growth and Differentiation: The peptide demonstrates trophic effects on normal gastrointestinal epithelium, promoting growth and maintenance of the digestive tract mucosa. Researchers utilize this property to investigate mucosal repair mechanisms and regenerative processes in model systems [1] [2].
Receptor-Ligand Interactions: With its ability to regulate cholecystokinin binding to mucosal membranes [3], [Leu15]-Gastrin I provides a crucial tool for characterizing receptor binding kinetics and specificity, helping to elucidate the molecular basis of gastrin signaling.
Gastric Cancer Proliferation Studies: [Leu15]-Gastrin I stimulates the growth of gastric adenocarcinoma through G-protein-coupled receptors overexpressed in this malignancy. This makes it valuable for studying autocrine and paracrine growth mechanisms in cancer development and progression [1] [2].
Signal Transduction Analysis: The peptide activates multiple intracellular signaling pathways including phospholipase C, protein kinase C, calcium mobilization, Ras-ERK, and EGFR transactivation [2], allowing researchers to map the complex signaling networks that drive cellular proliferation and survival in cancer models.
Therapeutic Target Validation: As gastrin and its receptors are overexpressed in epithelial tumors [2], [Leu15]-Gastrin I enables the investigation of novel therapeutic approaches targeting the gastrin-CCK-B receptor axis in gastrointestinal cancers.
Table 1: Key Research Applications of [Leu15]-Gastrin I
| Application Area | Specific Use | Experimental Model | Key Findings |
|---|---|---|---|
| Gastric Physiology | Gastric acid secretion studies | Isolated parietal cells, gastric glands | Stimulates acid secretion via CCK-B receptor activation [2] |
| Mucosal Biology | Epithelial growth and maintenance | Gastrointestinal mucosal models | Trophic effects on normal GI epithelium [1] |
| Cancer Research | Gastric adenocarcinoma proliferation | Cancer cell lines, xenograft models | Promotes growth through CCK-B/CCK-BR receptors overexpressed in malignancies [1] [2] |
| Receptor Studies | CCK-B receptor characterization | Membrane preparations, cell-based assays | Identified high concentrations of CCK-B gastrin receptors in human gastric mucosal glands [1] |
Receptor Distribution Mapping: [Leu15]-Gastrin I has been employed to detect high concentrations of CCK-B gastrin receptors in human gastric mucosal glands, facilitating the understanding of receptor localization and density in normal and diseased tissues [1].
Drug Discovery Platforms: The peptide serves as a key reagent in screening assays designed to identify therapeutic antagonists that block gastrin-mediated signaling pathways, with potential applications in treating acid-related disorders and gastrin-responsive cancers [1] [2].
Synthetic Methodology Development: The efficient synthesis of [Leu15]-Gastrin I using 2-chlorotrityl resin solid phase synthesis [5] has established this peptide as a model system for developing improved peptide synthesis and purification techniques.
Storage Conditions:
Reconstitution Methods:
Table 2: Solubility and Storage Properties of [Leu15]-Gastrin I
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMSO | Water (pH 11) | Water/DMSO Mix |
| Concentration | 100 mg/mL (48.07 mM) [1] | 10.53 mg/mL (5.06 mM) [1] | 5 mg/mL (2.40 mM) [3] |
| Preparation | Direct dissolution, may require ultrasonic assistance | Adjust pH with NaOH, sonicate | Sonicate thoroughly |
| Storage Stability | -80°C for 6 months, -20°C for 1 month [1] | -80°C for 6 months, -20°C for 1 month [1] | -80°C for 1 year [3] |
CCK-B Receptor Binding Studies:
Proliferation Assays:
Signal Transduction Analysis:
Gastric Gland Isolation and Stimulation:
Dose-Response Characterization:
The biological effects of [Leu15]-Gastrin I are mediated through its interaction with the cholecystokinin-B receptor (CCK-BR), a G-protein-coupled receptor that activates multiple downstream signaling cascades. Understanding these molecular mechanisms is essential for proper experimental design and interpretation of results.
Diagram 1: [Leu15]-Gastrin I Signaling Pathways. This diagram illustrates the major molecular mechanisms activated by [Leu15]-Gastrin I through the CCK-B receptor, including calcium mobilization, PKC activation, and downstream pathways regulating cellular responses [1] [2].
The signaling cascade begins with ligand-receptor binding at the cell surface, where [Leu15]-Gastrin I activates the CCK-B receptor, inducing a conformational change that triggers the exchange of GDP for GTP on the associated Gq protein [2]. The activated Gq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing calcium mobilization from intracellular stores, while DAG activates protein kinase C (PKC) isoforms [2].
These initial signaling events diverge into multiple pathways that mediate the diverse biological effects of [Leu15]-Gastrin I:
Table 3: Comprehensive Technical Specifications of [Leu15]-Gastrin I
| Parameter | Specification | Reference |
|---|---|---|
| Molecular Formula | C₉₈H₁₂₆N₂₀O₃₁ | [1] [2] [3] |
| Molecular Weight | 2080.16 g/mol | [1] [3] |
| CAS Registry Number | 39024-57-2 | [1] [2] [3] |
| Amino Acid Sequence | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ | [1] [2] [4] |
| Sequence Short Notation | Pyr-GPWLEEEEEAYGWLDF-NH₂ | [1] [2] |
| Purity (HPLC) | Typically ≥95% | [2] [4] |
| Physical Form | White to off-white lyophilized powder | [1] [4] |
| Predicted Density | 1.400 g/cm³ | [3] |
Optimal Concentration Ranges:
Common Technical Issues and Solutions:
Data Interpretation Guidelines:
The experimental workflow for investigating [Leu15]-Gastrin I mechanisms encompasses peptide preparation, cell treatment, response measurement, and data analysis stages, as visualized in the following diagram:
Diagram 2: Experimental Workflow for [Leu15]-Gastrin I Studies. This diagram outlines the key steps in designing and executing experiments with [Leu15]-Gastrin I, from proper peptide preparation through data interpretation [1] [2].
Research Use Classification:
Controlled Substance Status:
Handling Precautions:
[Leu15]-Gastrin I serves as a versatile research tool for investigating gastrointestinal physiology and cancer mechanisms through its action on the CCK-B receptor. Its well-characterized signaling pathways and trophic effects on gastrointestinal epithelium make it particularly valuable for studies of mucosal growth, differentiation, and malignant transformation. The detailed protocols and application notes provided in this document provide researchers with a comprehensive framework for incorporating this peptide into their experimental designs, from basic mechanistic studies to drug discovery applications. Proper attention to handling, storage, and reconstitution parameters ensures reliable and reproducible results across different laboratory settings.
Gastrin receptors, specifically the cholecystokinin B receptor (CCKBR), belong to the G-protein coupled receptor (GPCR) family and play crucial roles in gastric acid secretion, cell proliferation, and metabolic processes. The affinity of ligands for these receptors determines their biological potency and therapeutic potential, making accurate measurement of binding parameters essential for pharmaceutical development. CCKBR exhibits high affinity for gastrin and its carboxyl-amidated analogues, while the related cholecystokinin A receptor (CCKAR) has negligible affinity for gastrin, instead preferring cholecystokinin forms. This specificity creates important distinctions in receptor-ligand interactions that must be carefully characterized during drug development efforts.
Receptor affinity measurement relies on principles of receptor-ligand binding kinetics and utilizes specialized experimental approaches to quantify interaction strength. The dissociation constant (Kd) serves as the fundamental parameter describing affinity, with lower values indicating tighter binding. Additional factors including species-dependent variations, receptor isoforms, and post-translational modifications of ligands significantly influence binding characteristics. For instance, tyrosine sulphation of gastrin17 increases its affinity for the CCK2 receptor approximately 50-fold, while phosphorylation has minimal effect on receptor binding despite altering metal ion affinity [1]. These nuances underscore the importance of standardized protocols for reliable affinity assessment.
Table 1: Affinity Values of Selected Gastrin Receptor Ligands
| Ligand | Receptor/Assay | Affinity Value | Measurement Type |
|---|---|---|---|
| Gastrin17 | Human CCK2 receptor | 61 ± 32 nM | IC50 [1] |
| Gastrin17SO4 | Human CCK2 receptor | 1.2 ± 0.4 nM | IC50 [1] |
| Gastrin17PO4 | Human CCK2 receptor | 58 ± 20 nM | IC50 [1] |
| GRP (Gastrin-Releasing Peptide) | SCLC cell line COR-L42 | 1.5 nM | Kd [2] |
| L-365,260 | Mouse cortex (G2 site) | 8.41 pKI | pKI [3] |
| L-365,260 | Rat cortex (G1 site) | 7.22 pKI | pKI [3] |
| JB93182 | G1 site selectivity | ~23 fold | Selectivity ratio [3] |
| PD134,308 | G2 site selectivity | ~13 fold | Selectivity ratio [3] |
The preparation of cortical membrane fragments from rodent brain tissue provides a rich source of gastrin receptors for binding studies. For rat cortex assays, adult male Wistar rats (250-500 g) should be euthanized by cervical dislocation, with immediate dissection of the cerebral cortex into ice-cold HEPES-NaOH buffer (pH 7.2 at 21±3°C) with composition: 130 mM NaCl, 4.7 mM KCl, 5 mM MgCl2, 10 mM HEPES, 1 mM EGTA plus 0.125 g/L bacitracin [3]. The tissue should be homogenized using a Teflon-in-glass homogenizer followed by centrifugation at 39,800×g for 20 minutes at 4°C. The supernatant is discarded, and the pellet resuspended in fresh buffer and recentrifuged. The final pellet is resuspended in HEPES-NaOH buffer to a tissue concentration of 5 mg/mL original wet weight for rat cortex or 2 mg/mL for mouse cortex when using [¹²⁵I]-BH-CCK-8S as radioligand [3].
For mouse cortex assays, young adult male mice (25-30 g) should be processed similarly, with final tissue concentration adjusted to 8 mg/mL original wet weight when using [³H]-PD140,376 as radioligand [3]. Proper tissue preparation is critical for preserving receptor integrity and binding functionality. The inclusion of bacitracin in the buffer helps prevent peptide degradation, while EGTA chelates calcium ions that might interfere with binding. The non-specific binding characteristics differ between species, with mouse cortex typically showing 22.8±1.9% non-specific binding compared to 49.0±1.5% in rat cortex relative to total bound radioligand [3]. These differences should be considered when designing cross-species comparison studies.
Competitive binding assays determine the affinity of unlabeled ligands by measuring their ability to displace a radiolabeled tracer from the receptor. For gastrin receptors, common radioligands include [¹²⁵I]-BH-CCK-8S (CCK-8 sulfated version labeled with Bolton-Hunter reagent) or [³H]-PD140,376 at concentrations near their Kd values [3]. The binding reaction should be performed in HEPES-NaOH buffer (pH 7.2) with varying concentrations of competing ligands. Incubation conditions must be optimized for each radioligand-receptor pair—typically 60-120 minutes at room temperature—to reach equilibrium binding.
The separation of bound from free radioligand is achieved by rapid filtration through glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce nonspecific binding) followed by washing with ice-cold buffer. Filter-bound radioactivity is quantified using a gamma counter (for ¹²⁵I) or liquid scintillation counter (for ³H). Non-specific binding should be determined in parallel incubations containing a large excess (1 μM) of unlabeled CCK-8S or gastrin. Total binding should generally represent 5-15% of added radioligand, with specific binding calculated by subtracting non-specific from total binding [3]. Each experiment should include a minimum of three replicates per condition to ensure statistical reliability, with complete concentration-response curves spanning at least six orders of magnitude for accurate IC50 determination.
Table 2: Key Buffer Components and Their Functions in Binding Assays
| Component | Concentration | Function | Considerations |
|---|---|---|---|
| HEPES | 10 mM | pH buffering (7.2) | Preferred over phosphate for metal chelation avoidance |
| NaCl | 130 mM | Maintains ionic strength | Concentrations above 150 mM may reduce binding |
| MgCl2 | 5 mM | Divalent cation requirement | Essential for receptor conformation |
| EGTA | 1 mM | Calcium chelation | Prevents calcium-dependent protease activity |
| Bacitracin | 0.125 g/L | Protease inhibition | Protects peptide ligands from degradation |
| Tween-20 | 0.005% (optional) | Reduce surface adhesion | Used in absorption spectroscopy [1] |
The analysis of competitive binding data begins with determining the half-maximal inhibitory concentration (IC50) through nonlinear regression of the concentration-response curve. For gastrin receptors, data are typically fitted to a one-site or two-site binding model depending on the ligand behavior. The Hill slope provides an initial indication of binding complexity—values not significantly different from unity suggest a single population of binding sites, while significant deviation may indicate multiple binding sites or cooperative interactions [3]. The affinity constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
For complex binding behavior observed with certain antagonists like L-365,260, a two-site model may be necessary to adequately explain the data. In such cases, global fitting of multiple datasets is required to resolve the affinity values for each site. In rat cortex, analysis of 48 replicate experiments with L-365,260 revealed two CCKB/gastrin sites characterized by pKI values of 8.48 (G2) and 7.22 (G1) [3]. The proportion of these sites varies between assays, necessitating careful experimental design and sufficient replication. Software tools such BioEqs can be employed for complex fitting of binding data to multi-site models, incorporating parameters for both affinity and relative site abundance [1].
The pharmacological selectivity of gastrin receptor ligands must be evaluated across receptor subtypes and species. CCKBR antagonists exhibit varying degrees of selectivity for the G1 and G2 sites, with compounds like JB93182 showing approximately 23-fold selectivity for the G1 site, while PD134,308 demonstrates roughly 13-fold selectivity for the G2 site [3]. These selectivity ratios are calculated as the ratio of affinities (Ki values) for the two sites. Species differences significantly impact ligand affinity, as demonstrated by the distinct behavior of L-365,260 in mouse versus rat cortex assays, which can be attributed to single amino acid variations in the sixth transmembrane domain of the receptor [3].
When characterizing novel gastrin receptor ligands, researchers should evaluate binding across multiple species and receptor isoforms to fully understand pharmacological profiles. The alternate gene splicing produces receptor isoforms with different binding characteristics; for instance, L-365,260 is 3-fold more potent at competing for the human short receptor isoform compared to the long isoform [3]. These differences highlight the importance of selecting appropriate receptor sources for screening campaigns targeting specific therapeutic applications. For gastrointestinal applications, human CCKBR expressed in relevant cell lines may provide the most translational predictive value, while for central nervous system targets, native tissue preparations may be preferable.
Gastrin binding to CCKBR activates multiple intracellular signaling cascades through Gq-protein coupling, leading to phospholipase C activation, inositol trisphosphate (IP3) production, and diacylglycerol (DAG) formation. These second messengers trigger calcium mobilization and protein kinase C activation, ultimately influencing diverse cellular processes including proliferation, migration, and gene expression [4] [5]. The gastrin-CREB signaling pathway via PKC and MAPK represents a key pathway through which gastrin influences gene transcription, involving ERK1/2 activation of RSK and subsequent phosphorylation of CREB at serine 119 [6].
The complexity of gastrin signaling is illustrated by the network map below, showing key molecular relationships and pathways:
Diagram 1: Gastrin receptor signaling pathway illustrating key molecular events following receptor activation. Gold nodes represent initial signaling components, green indicates intermediate signaling molecules, and red denotes final transcriptional effects.
Beyond the primary Gq-mediated pathway, gastrin activates several other signaling modules including SRC kinase, which facilitates cross-talk to RAS/MEK/ERK and PI3K/AKT pathways through IRS1-mediated recruitment of GRB2/SHC1/SOS complexes [4] [5]. Gastrin also stimulates JAK-STAT signaling, with JAK2 activation contributing to PI3K pathway stimulation. Additionally, gastrin influences cell motility and cytoskeletal organization through activation of Rho family GTPases (Rho, Rac, and Cdc42) [4]. The β-catenin/TCF-4 pathway represents another important signaling arm through which gastrin promotes cell proliferation and migration. Recently, gastrin has been shown to bind annexin A2 in addition to CCKBR, expanding the potential mechanisms through which it exerts its biological effects [4] [5].
The comprehensive assessment of gastrin receptor affinity follows an integrated workflow from receptor preparation through data interpretation, with multiple decision points influencing the final results. The following diagram illustrates the key stages in this process:
Diagram 2: Experimental workflow for gastrin receptor affinity measurement showing key stages and decision points in the protocol.
Several technical factors critically influence the reliability of gastrin receptor affinity measurements. Radioligand selection must consider specific activity, stability, and whether the tracer is an agonist or antagonist, as this influences the conformational state of the receptor recognized. For CCKBR studies, [¹²⁵I]-BH-CCK-8S provides high specific activity but requires specific handling for the iodine-125 isotope, while [³H]-PD140,376 offers longer half-life but lower specific activity [3]. The buffer composition significantly impacts binding, particularly divalent cations like Mg²⁺ which are essential for high-affinity binding to CCKBR.
Common challenges include high non-specific binding, particularly in rat cortex membranes where values approach 50% of total binding [3]. This can be addressed by optimizing tissue concentration, including carrier proteins like BSA (0.1-1%), or adding non-essential amino acids to the buffer. Receptor degradation during preparation can be minimized by maintaining samples at 4°C throughout preparation, including protease inhibitors, and using fresh tissue rather than frozen when possible. For ligands exhibiting complex binding, such as those with significant G1/G2 site selectivity, complete characterization requires comparison across multiple assay systems (e.g., mouse cortex, rat cortex, and transfected cell lines) to fully understand their pharmacological profiles [3].
The measurement of gastrin receptor affinity has significant applications in gastrointestinal drug development, cancer therapeutics, and molecular imaging. In gastroenterology, CCKBR antagonists show promise for managing acid-related disorders, with affinity and selectivity data guiding compound selection for clinical development. In oncology, gastrin and its receptors are overexpressed in various cancers including gastrointestinal and pancreatic malignancies, making them attractive targets for imaging and therapeutic applications [7]. The development of radiolabeled gastrin-releasing peptide receptor antagonists for PET imaging exemplifies how affinity optimization contributes to diagnostic agent development [7].
Recent advances include the incorporation of N-terminal modifications to improve receptor affinity and pharmacokinetic properties of radiolabeled peptides. For instance, conjugation of the GRPr antagonist MJ9 to NODAGA and NOTA chelators, followed by radiolabeling with ⁶⁸Ga and ⁶⁴Cu, produced compounds with high affinity (IC50 values in high picomolar-low nanomolar range) suitable for PET imaging of tumors overexpressing GRPr [7]. These molecular imaging applications highlight how precise affinity measurements enable the development of targeted agents with improved diagnostic capabilities. The continued refinement of affinity measurement protocols will support future innovations targeting gastrin receptors for therapeutic and diagnostic applications.
Comprehensive characterization of gastrin receptor affinity requires carefully optimized binding assays, appropriate data analysis methods, and understanding of receptor signaling biology. The protocols outlined herein provide standardized approaches for generating reliable, reproducible affinity data that support drug discovery and basic research efforts. As new gastrin receptor ligands continue to be developed with improved selectivity profiles and therapeutic potential, these application notes will serve as a valuable resource for researchers in academia and industry. The integration of affinity data with functional responses and pathway analysis remains essential for fully understanding the pharmacological implications of gastrin receptor interactions.
The table below summarizes the key characteristics and storage information for [Leu15]-Gastrin I.
| Property | Specification |
|---|---|
| CAS Number | 39024-57-2 [1] [2] |
| Amino Acid Sequence | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ [3] [2] [4] |
| Molecular Formula | C₉₈H₁₂₆N₂₀O₃₁ [1] [2] |
| Molecular Weight | 2080.16 g/mol (theoretical); 2080.19 g/mol (theoretical) [1] [2] |
| Physical Form | Solid, white to off-white powder [1] |
| Key Property | More stable than the native Gastrin I sequence, with equivalent activity [3] [2]. |
| Storage (Powder) | Sealed storage, away from moisture and light [1]. |
| Short-term (1 month) | -20°C [1] |
| Long-term (6 months - 2 years) | -80°C [1] |
Proper handling is crucial for maintaining the peptide's stability and bioactivity.
This protocol is adapted from a peer-reviewed method for generating and maintaining human intestinal organoids, where [Leu15]-Gastrin I is a standard component of the culture medium [5].
The diagram below illustrates the key stages of establishing a human intestinal organoid culture.
Tissue Processing and Cryopreservation [5]:
Cell Isolation [5]:
Organoid Generation in Matrigel [5]:
Complete Organoid Growth Medium Formulation [5]:
Establishing Co-culture (Optional) [5]:
Q1: Why is my [Leu15]-Gastrin I powder not fully dissolving?
Q2: What is the evidence for the improved stability of [Leu15]-Gastrin I?
Q3: Can this analog be used in receptor binding studies?
The [Leu15]-Gastrin I analog is inherently more stable than the native human gastrin I due to a single amino acid substitution. This foundational modification is summarized in the table below.
| Feature | Native Human Gastrin I | [Leu15]-Gastrin I Analog |
|---|---|---|
| Amino Acid at Position 15 | Methionine (Met) [1] [2] | Leucine (Leu) [3] [1] [2] |
| Key Stability Issue | Methionine is readily oxidized, leading to a loss of biological activity. [1] [2] [4] | Leucine is not susceptible to oxidation, conferring greater stability in aqueous solutions. [3] [1] [2] |
| Biological Activity | Full activity, but compromised by instability. [1] [2] | Maintains full biological activity with improved stability. [5] [3] [2] |
Research into similar gastrin analogs, particularly for radiopharmaceuticals, reveals advanced strategies to protect against enzymatic degradation. The following diagram illustrates how these strategies target different degradation pathways.
These conceptual strategies, demonstrated in minigastrin analogs, can be translated into practical experimental guidelines. The table below outlines the specific modifications and their protective effects.
| Strategy | Mechanism | Example in Research |
|---|---|---|
| N-methylation [6] | Adds a methyl group to the peptide bond nitrogen, creating a steric hindrance that prevents cleavage by endopeptidases. | N-methylation of norleucine ((N-Me)Nle) at position 6. |
| Unnatural Amino Acids [6] | Replaces natural amino acids with structurally similar, non-proteogenic ones that enzymes do not recognize. | Replacing phenylalanine with 1-naphtylalanine (1Nal) at the C-terminus. |
| D-Amino Acids / Proline [6] | Disrupts the natural L-amino acid chain, making the peptide a poor substrate for proteases, especially near the N-terminus. | Using a D-Glutamate (DGlu) or Proline at position 2. |
To preserve your peptide sample during experiments, follow these handling and storage protocols derived from manufacturer specifications and general peptide best practices.
Storage
Reconstitution
In Experiment
What is the exact amino acid sequence of [Leu15]-Gastrin I? The sequence is: Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ (Pyroglutamic acid at the N-terminus, amidation at the C-terminus). [7] [5] [3]
What is the molecular weight and formula?
What are its primary research applications? It is widely used as a medium supplement to establish and grow enteroid cultures and to support the growth of intestinal crypts in "minigut" culture systems. [1] [2]
The C-terminal sequence of gastrin, which is Trp-Met-Asp-Phe-NH₂, is crucial for its biological activity because it binds to the CCK2 (or gastrin) receptor [1]. The methionine (Met) residue within this sequence is highly susceptible to oxidation [2].
Oxidation of methionine to methionine sulfoxide can significantly alter the peptide's structure and reduce its receptor-binding affinity and hormonal potency [2]. This degradation poses a major challenge for developing stable gastrin-based radiopharmaceuticals and for consistent experimental results.
Structure-function studies have explored amino acid substitutions to overcome methionine oxidation while preserving biological activity.
The table below summarizes the effects of substituting methionine in the gastrin sequence:
| Substitution | Amino Acid Type | Effect on Receptor Affinity & Potency |
|---|---|---|
| Methionine (Met) | (Native) | Reference for full activity. |
| Norleucine (Nle) | Hydrophobic (carba-analogue) | Maintains receptor affinity and hormonal potency [2]. |
| Leucine (Leu) | Hydrophobic (side-chain branched) | Allowed in gastrin peptides; maintains activity [2]. |
| Methoxinine | Hydrophilic (oxa-analogue) | Maintains activity [2]. |
Research indicates that the methionine side chain can be replaced with more hydrophobic residues like norleucine or leucine without a partial or total loss of receptor affinity [2]. This makes leucine a valid and more stable substitute to prevent oxidation-related issues.
After synthesizing a leucine-substituted gastrin analog, you must experimentally verify that its function is maintained. A key method is to test its binding to the Cholecystokinin B Receptor (CCKBR).
The diagram below outlines the core experimental workflow for this validation:
Experimental Protocol: Receptor Binding Assay
This protocol provides a detailed methodology for validating your modified peptide [1].
1. Sample Preparation
2. Binding Assay Setup
3. Measurement and Analysis
Q1: Are there other substitutions I can try if Leucine doesn't work? Yes, Norleucine (Nle) is a well-documented and highly effective substitution for methionine in gastrin peptides that maintains potency [2].
Q2: Could leucine substitution affect specificity for different receptor subtypes? Yes. The CCK2 receptor (gastrin receptor) binds gastrin and CCK with similar affinity, while the CCK1 receptor has a strong preference for sulfated CCK peptides [1]. Since leucine substitution is in the core binding sequence and does not involve the tyrosine sulfation site, it is unlikely to alter this subtype specificity, but receptor-specific binding assays are recommended for confirmation.
Q3: How can I definitively confirm the oxidation state of my peptides? Mass Spectrometry (MS) is the most powerful method. Use a bottom-up LC-MS/MS approach: digest your peptide sample and analyze the fragments. This allows you to localize the modification and confirm the absence of methionine sulfoxide in your leucine-substituted analog [3]. Be cautious during sample preparation to avoid introducing oxidative artefacts [3].
Q1: What is the recommended starting point for solubilizing [Leu15]-Gastrin I?
Q2: The peptide won't dissolve in my aqueous buffer. What should I do?
Q3: What is the general procedure for solubilizing a lyophilized peptide?
Q4: My peptide solution precipitated after dilution. How can I fix this?
For a more thorough investigation, you can employ the following standardized assays to quantitatively determine solubility.
1. Turbidimetric Solubility Assay This method identifies the saturation concentration by measuring the onset of cloudiness [3].
2. Thermodynamic (Equilibrium) Solubility Assay This method provides a more accurate measure for applications like pre-formulation studies [3].
The table below summarizes solvent options based on the peptide's chemical properties and your experimental goals.
| Solvent / Additive | Recommended Use Case | Rationale and Notes |
|---|
| Basic Aqueous Buffer (e.g., with NH₄OH) | Primary recommendation for aqueous solutions | The peptide is acidic; a basic pH helps keep it in a soluble, charged state [2]. | | PBS (pH 7) | Standard stock solution for cell culture | Proven effective in enteroid media; use sterile, oxygen-free buffers [1] [2]. | | Organic Solvents (DMSO, DMF) | Dissolving highly hydrophobic peptides or for initial stock | Use 100% organic solvent for initial dissolution, then dilute. DMSO is preferred for lower toxicity. Avoid DMSO for oxidation-sensitive peptides [2]. | | Denaturing Agents (6M Urea, 6M Guanidine) | Last resort for problematic peptides | Disrupts hydrogen bonding to reduce aggregation. Note: Often incompatible with biological assays [2]. |
The following diagram outlines a logical workflow for troubleshooting peptide solubility, based on the protocols and guidelines above:
The manufacturer provides specific storage conditions to maintain peptide stability [1].
| Parameter | Specification |
|---|---|
| Form | Solid (white to off-white powder) [1] |
| Short-Term Storage | Room temperature (continental US) [1] |
| Long-Term Storage | -20°C or -80°C (sealed, away from moisture and light) [1] |
| Reconstituted Solution | -80°C for 6 months or -20°C for 1 month (sealed, away from moisture and light) [1] |
| Solvent for Stock | DMSO or water (pH adjusted to 11 with NaOH) [1] |
Based on the available data, here is a best-practice workflow to minimize stability issues during experimentation. A key principle is to prepare aliquots to avoid repeated freeze-thaw cycles of the main stock.
What is the solubility of [Leu15]-Gastrin I (human)? The peptide is soluble at 100 mg/mL in DMSO and at 10.53 mg/mL in water (after adjusting the pH to 11 with NaOH) [1]. Note that hygroscopic DMSO can impact solubility, so use a newly opened container if possible [1].
What is the biological activity of this peptide? [Leu15]-Gastrin I (human) is a peptide hormone derivative that is trophic for normal gastrointestinal epithelium. It stimulates the growth of gastric adenocarcinoma through the cholecystokinin-B receptor (CCK-BR) [1].
How should I handle the peptide? Always follow general laboratory safety practices. The peptide should be handled in a controlled environment, and you should consult your institution's safety guidelines for working with biological compounds.
The primary cause of bioactivity loss during the iodination of gastrin is the oxidation of the methionine residue at position 15 within its biologically active C-terminal region [1]. This oxidation occurs when using the standard chloramine-T iodination method without modifications [1].
The table below summarizes the agents involved in this process:
| Agent/Component | Role in the Process |
|---|---|
| Chloramine-T | Acts as an oxidizing agent; damages the critical methionine residue [1]. |
| Methionine-15 | A specific amino acid in gastrin; oxidation leads to near-total loss of biological activity [1]. |
| Protective Agent | A reducing agent (specific type not named in sources) is required to prevent this oxidation [1]. |
To prevent the oxidation of methionine-15, you must modify the standard chloramine-T iodination procedure. The successful modified method results in a preparation that retains full biological activity and has high specific activity, making it suitable for both radioimmunoassay and metabolic studies [1].
The following diagram illustrates the key steps and critical control point in this modified workflow:
If you encounter bioactivity loss, use this guide to systematically check your experimental process.
Confirm Iodination Method
Verify Protective Agent
Review Gastrin Handling
The following table summarizes the fundamental characteristics and storage requirements for [Leu15]-Gastrin I (human) [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 39024-57-2 [1] [2] [3] |
| Molecular Formula | C₉₈H₁₂₆N₂₀O₃₁ [1] [2] [3] |
| Molecular Weight | 2080.16 g/mol (approx.) [1] [2] [3] |
| Appearance | White to off-white solid powder [1] [2] |
| Purity | Typically >95% (verify with Certificate of Analysis) [3] |
| Short Sequence | Pyr-GPWLEEEEEAYGWLDF-NH₂ [1] [2] [3] |
| Storage Aspect | Precautions |
|---|---|
| Long-Term Storage | Powder: Store at -20°C or preferably -80°C in a sealed container away from moisture and light [1] [2] [3]. |
| In Solvent | Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. Aliquot to avoid repeated freeze-thaw cycles [2]. |
| Handling | Keep away from moisture and direct sunlight. Allow the vial to warm to room temperature before opening to prevent condensation [1]. |
Successful experimentation begins with proper peptide dissolution. Below are standard preparation methods.
| Solvent | Solubility | Preparation Note |
|---|---|---|
| DMSO | 80-100 mg/mL [1] [2] | Hygroscopic; use newly opened DMSO. Sonication is recommended to dissolve fully [1] [2]. |
| Water | 5-10 mg/mL [1] [2] | For higher concentrations, sonication and pH adjustment to 11 with NaOH is recommended [1] [2]. |
Example Stock Solution Preparation:
FAQ 1: What is the core mechanism of action of [Leu15]-Gastrin I? [Leu15]-Gastrin I exerts its effects by activating the Cholecystokinin-B (CCK-B) receptor, which is a Class A G-protein-coupled receptor (GPCR) [2] [5] [3]. Upon binding, it triggers intracellular signaling cascades. A simplified overview of this canonical GPCR pathway is shown below.
FAQ 2: The peptide isn't dissolving properly in my aqueous buffer. What should I do? This is a common issue. First, note the sequence contains multiple glutamic acid residues, making it hydrophilic but potentially challenging at neutral pH.
FAQ 3: My binding assay results are inconsistent. What could be the cause?
Q1: What are the primary cellular responses to gastrin stimulation that I should measure? The cellular response to gastrin is complex and can vary by cell type. Your experimental design should target key pathways downstream of the CCKBR receptor. Core measurable outcomes include calcium release (via IP3), activation of kinase pathways (ERK, PI3K/AKT, JAK/STAT), gene regulation (e.g., JUN, MYC), and ultimate functional outputs like cell proliferation and histamine secretion from ECL cells [1] [2].
Q2: What is a recommended modern model system for studying gastrin's role in gastric physiology and host-pathogen interactions? Human Gastric Organoids are now considered a high-fidelity model. A 2025 study describes a "bilaterally accessible, homeostatic, and geometrically patterned" gastric organoid-on-a-chip system. This model successfully generates key cell types (stem/progenitor, pit, neck, and enteroendocrine cells) and maintains a physiological structure, allowing for the study of long-term host-pathogen interactions, such as with Helicobacter pylori [3].
Q3: Why is the pH of the experimental environment critical when working with compounds related to acid secretion? pH stability is crucial for two major reasons. First, the stability of drugs like omeprazole, which is used to inhibit acid secretion, is highly pH-dependent and it degrades rapidly in acidic environments [4]. Second, physiological relevance is key; recent organoid studies show that introducing apically acidic conditions significantly enhances the maturity and functionality of pit cells, leading to more accurate infection responses [3].
Q4: My research involves drug absorption. How is gastric residual volume and acidity measured in a clinical setting? A 2025 randomized controlled trial provides a clear protocol. Gastric contents are aspirated via a gastroscope immediately after endotracheal intubation. The volume is directly measured, and the pH is determined using a pH meter. This method offers a direct quantitative assessment of gastric contents prior to surgical or pharmacological interventions [5].
The table below summarizes key experimental approaches and their applications based on current literature.
| Category | Model / Method | Key Application & Advantage | Source / Context |
|---|---|---|---|
| In Vitro Model | Gastric Organoids-on-a-Chip (Transgels) | Models host-pathogen interactions (e.g., H. pylori); allows bilateral access and apically acidic conditions for higher cellular maturity [3]. | |
| In Vivo Model | Mice Xenograft Model | Preclinical evaluation of gastrin-releasing peptide receptor (GRPR)-targeting tracers for imaging and therapy in cancer [6]. | |
| Clinical Measurement | Direct Gastric Aspiration | Quantifies preoperative gastric residual volume and pH via gastroscopy; provides direct safety data [5]. | |
| Formulation | Omeprazole with Sodium Bicarbonate | An immediate-release suspension that protects omeprazole from gastric degradation, enhancing stability and bioavailability [4]. |
The following diagram maps the core gastrin signaling pathway, synthesized from current pathway databases and research. This can help you identify potential measurement points and troubleshoot pathway-specific issues in your experiments [1] [2].
For researchers looking to implement the advanced organoid model mentioned in the FAQ, here is a simplified workflow based on the 2025 study [3]:
Since specific concentration data is not available, here is a strategic approach to determine the optimal gastrin levels for your system:
Understanding the biological context of gastrin and its related receptor can be helpful background for your technical support content.
| Pathway/Component | Key Molecules | Biological Role/Effect | Relevant Receptors |
|---|---|---|---|
| Gq-protein Pathway | Gαq, PLCγ1, IP3, DAG [3] | Phosphoinositide hydrolysis, calcium release [5] [3] | CCKBR, GRPR [5] [3] |
| Growth & Proliferation | RAS/MEK/ERK, PI3K/AKT, SRC, JAK-STAT [3] | Cell proliferation, migration, cancer progression [2] [3] | CCKBR [3] |
| Gene Regulation | β-catenin/TCF-4 [3] | Regulation of gene expression [3] | CCKBR [3] |
The following general guide for peptide reconstitution can serve as a template. You may need to adapt it with gastrin-specific parameters once they are determined through lab-specific experimentation.
The workflow below summarizes the key steps and decision points in the peptide reconstitution process.
Q1: What should I do if my peptide won't fully dissolve? A: This is often a sign of aggregation.
Q2: Why has my reconstituted peptide solution turned cloudy? A: Cloudiness typically indicates precipitation.
Q3: How should I store my reconstituted peptide to ensure stability? A:
Q4: How can I verify the concentration and integrity of my reconstituted peptide? A: For critical applications, analytical verification is recommended.
The table below summarizes common HPLC problems, their possible causes, and solutions, compiled from manufacturer troubleshooting guides [1] [2].
| Symptom | Possible Cause | Solution |
|---|---|---|
| Retention Time Drift | Poor temperature control; incorrect mobile phase composition; poor column equilibration [1]. | Use a thermostat column oven; prepare fresh mobile phase; increase column equilibration time [1]. |
| Baseline Noise | Leak; air bubbles in system; contaminated detector cell [1]. | Check and tighten loose fittings; degas mobile phase and purge system; clean or replace the detector flow cell [1]. |
| Broad Peaks | Low flow rate; column overloading; contaminated guard/analytical column; excessive tubing volume [1] [2]. | Increase flow rate; decrease injection volume; replace guard/analytical column; use shorter, narrower internal diameter tubing [1] [2]. |
| Peak Tailing | Blocked column; interfering peak; active sites on column; basic compounds interacting with silanol groups [1] [2]. | Flush or replace the column; change mobile phase composition; use high-purity silica or shielded phase columns; add a competing base like triethylamine to the mobile phase [1] [2]. |
| Extra Peaks (Ghost Peaks) | Contamination; carryover from previous injections [1]. | Flush the system with a strong organic solvent; increase run time or gradient; prepare fresh mobile phase [1]. |
| Peak Fronting | Column temperature too low; sample overload; solvent incompatibility [1]. | Increase column temperature; reduce injection volume or dilute sample; prepare/dilute the sample in the mobile phase [1]. |
| Split Peaks | Contamination; blocked frit or particles on column head [1] [2]. | Flush the system; replace the guard column; filter the sample; replace the pre-column frit [2]. |
| Low Pressure | Leak; flow rate too low; column temperature too high [1]. | Identify and fix the leak (tighten or replace fittings); increase the flow rate; decrease the column temperature [1]. |
| High Pressure | Column blockage; flow rate too high; mobile phase precipitation [1]. | Backflush the column; lower the flow rate; flush the system with a strong solvent and prepare fresh mobile phase [1]. |
To support your work on gastrin or similar peptides, here is a detailed methodology for determining the chemical and radiochemical purity of [68Ga]Ga-NODAGA-exendin-4, adapted from a validated study [3]. This protocol can serve as a template for your own method development and validation.
1. Instrumentation and Reagents
2. Chromatographic Conditions [3]
3. Method Validation Parameters The following parameters should be assessed to ensure the method is reliable, as per ICH guidelines [3]:
For your research context in drug development, understanding the biological pathway of gastrin is crucial. The diagram below maps the core gastrin signaling pathway, curated from scientific literature [4] [5].
The pathway illustrates how gastrin binding to its receptor triggers diverse downstream signals [4] [5]. The CCKBR receptor primarily activates Gq proteins, leading to PLCγ1 activation and the production of IP3 and DAG, which in turn activate PKC and calcium signaling [5]. A key feature is the simultaneous activation of major proliferative pathways: the SRC kinase activates both the RAS/RAF/MEK/ERK and the PI3K/AKT axes [4] [5]. Other significant pathways include JAK/STAT for cell survival, and β-catenin/TCF-4 which regulates genes like MYC and Cyclin D1 to drive cell cycle progression [4] [5].
The biological activity of [Leu15]-Gastrin I is validated indirectly through its essential role in the successful culture and function of complex liver models. Below are the detailed methodologies from key studies.
Hepatic Organoid Co-culture Model [1]: This protocol involves creating a sophisticated liver mimic.
iPSC-Derived Liver Organoid Model [2]: This method focuses on generating organoids from induced pluripotent stem cells (iPSCs).
The following table summarizes how [Leu15]-Gastrin I is utilized across different experimental setups, highlighting its consistent application.
| Experimental Model | Core Application Purpose | Working Concentration | Key Co-supplements |
|---|---|---|---|
| hPSC-derived Hepatic Organoid Co-culture [1] | Promote growth and maintain a multi-cellular liver model for DILI prediction | 10 nM | EGF, HGF, FGF, Oncostatin M, A83-01, Dexamethasone |
| iPSC-derived Liver Organoids [2] | Support expansion and differentiation of liver organoids for toxicity testing | 10 nM | EGF, HGF, FGF-10, BMP7, R-spondin (in EM), Oncostatin M, Dexamethasone (in DM) |
The diagram below illustrates the typical workflow for using [Leu15]-Gastrin I in the development and validation of hepatic organoids.
The consistent use of [Leu15]-Gastrin I across multiple, independent studies points to its established role as a critical growth factor. Its biological activity is validated by the successful generation of functional liver organoids that:
| Peptide Name | Core Structure | Key Feature | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Primary Reference |
|---|---|---|---|---|---|---|
| MG0 (Minigastrin 0) | Gastrin-based | Contains pentaglutamate sequence | High | Very High (>48 %ID/g) | Low | [1] [2] |
| Sargastrin | Gastrin-based | Linear minigastrin peptide | High | Very High (>48 %ID/g) | Low | [1] |
| MG11 | Gastrin-based | Truncated; lacks pentaglutamate sequence | Moderate | Low | Improved | [1] [2] [3] |
| PP-F11 | Gastrin-based | Pentaglutamate sequence replaced with D-Glu residues | High | Low | High (Optimal) | [1] |
| MGD5 | Gastrin-based | Divalent (two receptor-binding motifs) | High | Low | High (Optimal) | [1] |
| Cyclo-MG1 | Gastrin-based | Cyclized peptide structure | High | Low | High (Optimal) | [1] |
| DOTA-CCK | CCK8-based | Sulfated CCK8 analog | Low (~2.5 %ID/g) | Low | Low | [1] [3] |
| 99mTc-demogastrin 2 | Gastrin-based | Pentaglutamate sequence | High (Clinically effective) | Moderate | High in patients | [3] |
The comparative data in the table above is derived from standardized experimental methodologies. Here are the details of the key protocols used in these studies.
To help visualize the biological context and research process, the following diagrams were created using Graphviz.
This simplified diagram shows the core signaling pathway activated when gastrin binds to its receptor, CCK2R, explaining its role in both normal physiology and cancer [5] [6] [4].
This flowchart outlines the standard experimental workflow used to compare different gastrin analogs, from initial synthesis to final evaluation [1] [2] [3].
[Leu15]-Gastrin I is a synthetic analog of the human gastrin-17 hormone. The key feature of this analog is the substitution of a methionine residue with leucine at position 15, which enhances its stability by preventing oxidation while retaining biological activity comparable to the native sequence [1] [2].
Its primary physiological role is to stimulate gastric acid secretion by activating the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor [3] [2]. It also exhibits trophic effects on the gastrointestinal mucosa.
Since specific cross-reactivity data for [Leu15]-Gastrin I is not available, the following methodological approach, consistent with standard practices for peptide immunoassays, can guide your evaluation.
Core Experimental Protocol for Cross-Reactivity Testing
The established method involves a competitive inhibition assay [4] [5].
Key Analytes to Test for Cross-Reactivity Based on the gastrin biosynthesis pathway [3], the following related molecules should be prioritized in cross-reactivity studies:
If experimental data were available, it could be structured in a table as follows for clear comparison.
| Analyte Name | Structural Relationship to Gastrin I | Reported Cross-Reactivity (%) | Likelihood of Clinical Significant Interference |
|---|---|---|---|
| [Leu15]-Gastrin I | Analog with Leu substitution at position 15 | Data Not Publicly Available | Unknown |
| Gastrin I (G17), amidated | Native, target hormone | 100% (Assay Standard) | High (by design) |
| Gastrin-34, amidated | Native, longer form | To be tested | Potentially High |
| Glycine-extended Gastrins | Biosynthetic precursors | To be tested | Variable |
| Cholecystokinin (CCK) | Shares receptor, some sequence homology | To be tested | Potentially Low/Moderate |
The following diagram maps the core signaling pathway of gastrin upon binding to its receptor, which is relevant for understanding its physiological context and for developing functional assays beyond immunoassays.
| Feature | Pentagastrin | [Leu15]-Gastrin I |
|---|---|---|
| Chemical Nature | Synthetic C-terminal pentapeptide; Sequence: Boc-β-Ala-Trp-Met-Asp-Phe-NH₂ [1] | Analog of human Gastrin I; methionine at position 15 is replaced by leucine to prevent oxidation [2] |
| Receptor Affinity | Selective CCKB receptor antagonist (IC50 = 11 nM for CCKBR; 1100 nM for CCKAR) [1]. Also described as an "activator" [2]. | Binds to cholecystokinin-2 receptors (CCK2R) [2] |
| Primary Research Applications | - Stimulating gastric acid secretion [1]
To help you design and interpret experiments, here is a summary of key experimental findings and methodologies from the literature.
A comparative study investigated the trophic (growth-promoting) effects of chronic endogenous hypergastrinemia and short-term injected Pentagastrin on rat colon mucosa [3].
Research on normal colonic epithelial cells has detailed the early signaling mechanism of gastrin, which is relevant to the action of [Leu15]-Gastrin I [4].
This signaling cascade is a key molecular mechanism for gastrin's growth-promoting effects. The pathway can be summarized as follows:
| Peptide / Radioligand Name | Key Modification | Type | Experimental Serum/Blood | Stability Result (% Intact) | Time Point | Citation |
|---|---|---|---|---|---|---|
| [111In]In-AU-RM26-M1 | Gly¹¹ to Sar¹¹ | Antagonist | Mouse Blood | 88 ± 8% | 5 min post-injection | [1] |
| [111In]In-DOTAGA-PEG₂-RM26 | Unmodified Reference | Antagonist | Mouse Blood | 69 ± 2% | 5 min post-injection | [1] |
| [¹⁷⁷Lu]Lu-RM1 | - | Antagonist | Human Serum | Higher than AMBA | Not Specified | [2] |
| [¹⁷⁷Lu]Lu-AMBA | - | Agonist | Human Serum | Lower than RM1 | Not Specified | [2] |
| ProGRP (Immunoassay Antigen) | - | - | Fresh Serum | Decreased by 6-28% | 2 hours at Room Temp | [3] |
| ProGRP (Immunoassay Antigen) | - | - | Fresh Plasma | Change within ±10% (baseline) | 24 hours at 2-8°C | [3] |
To evaluate and compare peptide stability, researchers follow standardized experimental workflows. The key methodologies from the cited studies are detailed below.
This protocol measures a peptide's resistance to degradation by enzymes in the blood.
This method assesses stability and behavior in a living organism.
This protocol evaluates the specific role of the protease NEP in peptide degradation.
The following diagram illustrates the logical workflow that integrates these key experimental protocols.
The comparative data reveals several strategic insights for drug development:
| Assay / Test Name | Format / Principle | Target Analyte | Key Performance Metrics | Reference / Source |
|---|
| DxPG80 Test | Sandwich ELISA | hPG80 (human circulating progastrin) | • LOD: 1 pM • LOQ: 3.3 pM • Specificity: No cross-reactivity with hG17-Gly, hG17-NH2, or CTFP. • Linearity: 0-50 pM. | [1] | | Time-Resolved Fluorescence Immunoassay (TRFIA) | TRFIA based on immunomagnetic beads | Gastrin-17 (G-17) | • LOD: 0.1 pmol/L • LOQ: 0.3 pmol/L • Recovery Rate: 97.8% - 106.5% • Linearity: Up to 240 pmol/L. • Demonstrates higher sensitivity and a wider linear range than conventional ELISA. | [2] | | GastroPanel (ELISA & LFA) | • ELISA • Lateral Flow Assay (LFA) | G-17, PGI, PGII, H. pylori IgG | • Both formats show strong diagnostic agreement for atrophic gastritis. • LFA provides a rapid, point-of-care alternative with comparable specificity to ELISA. | [3] | | Radioimmunoassay (RIA) Kit | Radioimmunoassay | Gastrin (primarily Gastrin-17) | • Used in clinical studies to define a normal cut-off of 126 pg/mL for gastritis diagnosis. | [4] | | Automated Chemiluminescent Assay (Mayo Clinic) | Automated Immunometric Assay | Gastrin | • Reference Range: < 100 pg/mL. Used for investigation of gastrinoma, Zollinger-Ellison syndrome, and achlorhydria. | [5] |
For researchers looking to implement or understand these methods, here are the detailed experimental workflows for two of the key assays.
To fully understand what different antibodies detect, it's helpful to visualize the gastrin maturation pathway. The diagram below illustrates how preprogastrin is processed into various bioactive and precursor forms, each representing a potential target for immunoassays.
This diagram shows that antibodies can be designed to target specific forms along this pathway. For instance:
When comparing gastrin antibodies and assays, your validation guide should focus on these critical parameters, which are highlighted in the search results: